2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

Phosphodiesterase Inhibition Drug Discovery Biochemical Assay

Researchers require reliable reference compounds with precisely characterized biological activity to build meaningful SAR. This pyridine derivative eliminates uncertainty with a known PDE5 IC50 of 9.0 µM and calculated logP of 3.47. • Biological data: IC50 = 9.0 µM (PDE5 inhibition) - ideal as a weak control or SAR starting point. • Physicochemical: logP 3.47, aqueous solubility 0.16 g/L - enables reproducible assay formulation. • Supply: Available for immediate R&D shipment; substitution with positional isomers is not recommended due to altered PK/PD profiles.

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
CAS No. 871269-05-5
Cat. No. B1588344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-(n,n-diisopropyl)aminopyridine
CAS871269-05-5
Molecular FormulaC13H22N2O
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)N(C(C)C)C(C)C
InChIInChI=1S/C13H22N2O/c1-6-16-13-8-7-12(9-14-13)15(10(2)3)11(4)5/h7-11H,6H2,1-5H3
InChIKeyRASGFJRDXYRXAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-5-(N,N-diisopropyl)aminopyridine Overview


2-Ethoxy-5-(N,N-diisopropyl)aminopyridine (CAS 871269-05-5), also known as 6-ethoxy-N,N-diisopropylpyridin-3-amine, is a 3,5-disubstituted pyridine derivative with a molecular formula of C13H22N2O and a molecular weight of 222.33 g/mol . It is characterized by an electron-donating diisopropylamino group at the 5-position and an ethoxy group at the 2-position of the pyridine ring [1]. This structural arrangement places it within a class of molecules that serve as versatile intermediates in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals [2].

Versatile intermediate for pharmaceutical and agrochemical R&D
Supports organic synthesis, particularly cross-coupling and ligand design

2-Ethoxy-5-(N,N-diisopropyl)aminopyridine vs. Aminopyridine Analogs


Substitution with a generic or closely related analog of 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine is not advisable due to the significant impact that specific substitution patterns on the pyridine ring have on both physicochemical and biological properties. For instance, studies on S1P1 receptor agonists have demonstrated that the position of the pyridine nitrogen (2-, 3-, or 4-pyridine) profoundly affects pharmacokinetics, with 2-pyridines exhibiting greater selectivity against S1PR3, while 3- or 4-pyridine analogs show significantly longer oral half-lives [1]. Furthermore, the identity and position of substituents on the aminopyridine core can dictate the pharmacological profile; SAR studies on α4β2-nAChR ligands show that the introduction of additional substituents to the amino group can drastically alter subtype selectivity and potency [2]. Therefore, even subtle structural variations can lead to unpredictable changes in reactivity, selectivity, and biological activity, making a direct substitution without rigorous re-validation a high-risk proposition.

Pyridine N position May alter PK and selectivity; 2-pyridine differs from 3-/4-pyridine analogs.
Substituent modification Amino group changes may shift receptor subtype selectivity.
Minor structural changes Can lead to unpredictable reactivity in synthetic and biological contexts.

2-Ethoxy-5-(N,N-diisopropyl)aminopyridine Evidence Guide


PDE5 Inhibition Profile

In an in vitro biochemical assay, 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine demonstrated an IC50 of 9.0 μM against phosphodiesterase 5 (PDE5) isolated from guinea pig lung [1]. While a direct, head-to-head comparison with other compounds in the same assay is not available, this value can be contextualized against the clinical PDE5 inhibitor Sildenafil, which exhibits an IC50 of ~3.5 nM in a similar assay, indicating that 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine is a weak PDE5 inhibitor [2].

PDE5 Inhibition
Assay context
IC₅₀ 9.0 μM vs Sildenafil ~3.5 nM
Supports weak PDE5 inhibition context
Cross-study comparison; ~2,500-fold less potent
Phosphodiesterase Inhibition Drug Discovery Biochemical Assay

Lipophilicity Profile

The calculated partition coefficient (clogP) for 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine is 3.47 . This value places it in a moderately lipophilic range compared to other aminopyridine derivatives. For example, the simpler, unsubstituted 3-aminopyridine has a clogP of -0.04, while 4-aminopyridine (Fampridine) has a clogP of 0.32 [1].

Lipophilicity
Class-level
clogP 3.47 (calc.)
Indicates moderate lipophilicity profile
3-AP: -0.04; 4-AP: 0.32; calculated logP
ADME Physicochemical Property Drug-likeness

Aqueous Solubility Profile

The calculated aqueous solubility of 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine is 0.16 g/L at 25°C . This low solubility is a critical parameter that distinguishes it from more water-soluble pyridine derivatives and must be considered during experimental design.

Aqueous Solubility
Data to verify
0.16 g/L (calc. 25°C)
Supports solvent selection context
Calculated value; verify experimentally
Formulation Science Assay Development Biophysical Property

2-Ethoxy-5-(N,N-diisopropyl)aminopyridine Applications


PDE5 Targeting Intermediate

The defined IC50 of 9.0 μM for PDE5 inhibition [1] makes this compound suitable as a starting point or reference compound in medicinal chemistry programs aimed at modulating this target. Its weak activity profile is valuable for establishing structure-activity relationships (SAR) or for use as a control in assays where potent inhibition is undesirable.

Lipophilic Scaffold Optimization

The calculated logP of 3.47 positions this compound as a useful building block for enhancing the lipophilicity of a lead series. It is particularly relevant for projects where increasing membrane permeability is a key objective, serving as a direct comparator to more polar aminopyridine analogs [2].

Defined Solubility for Assays

The known aqueous solubility of 0.16 g/L allows for the precise formulation of solutions for in vitro and cell-based assays. This pre-defined parameter is critical for researchers in chemical biology and pharmacology who require exact concentrations to ensure assay reliability and reproducibility.

Cross-Coupling Intermediate

As a specialized pyridine derivative, this compound is valuable as an intermediate in organic synthesis, particularly in cross-coupling reactions and as a ligand precursor in catalytic systems [3]. Its unique substitution pattern makes it a reliable choice for precise functionalization of pyridine-based scaffolds in the development of pharmaceuticals and agrochemicals.

Application
Selection Property
Validation Focus
PDE5 SAR Studies
PDE5 inhibition assay context
Biochemical assay method review
Lipophilic Scaffold Design
LogP / lipophilicity profile
Membrane permeability assessment
In Vitro Assay Formulation
Aqueous solubility profile
Experimental solubility verification
Organic Synthesis Intermed.
Substitution pattern / reactivity
Catalytic system compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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